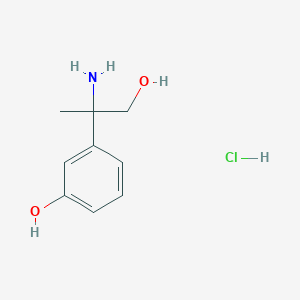
1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H4F3N3 . It is a derivative of benzene, where one hydrogen atom is replaced by an azidomethyl group and another by a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of 1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene consists of a benzene ring with azidomethyl and trifluoromethyl substituents . The exact positions of these substituents on the benzene ring are not specified in the available resources.Applications De Recherche Scientifique
Click Chemistry
Click Chemistry: utilizes the azide group in 1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene for copper-catalyzed azide-alkyne cycloaddition reactions . This reaction is highly valued for its efficiency and selectivity, making it a staple in the synthesis of complex molecules such as pharmaceuticals and polymers.
Fluorinated Building Blocks
As a Fluorinated Building Block , this compound provides a pathway to introduce fluorine atoms into other molecules . Fluorine’s small size and high electronegativity make it ideal for enhancing the stability and altering the reactivity of pharmaceuticals and agrochemicals.
Bioconjugation
In Bioconjugation , the azide functionality allows for the attachment of this compound to biomolecules or polymers containing an alkyne group . This is crucial for creating tagged molecules for tracking, imaging, or delivering drugs within biological systems.
Advanced Materials
The incorporation of Advanced Materials with 1-(Azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene can lead to materials with unique properties, such as increased thermal stability or novel electronic characteristics . This is particularly relevant in the development of new materials for electronics and aerospace applications.
19F NMR Sensing
Due to its multiple fluorine atoms, this compound serves as an effective 19F NMR Sensor for the analysis of fluorine environments in various materials . This application is essential for understanding the structure and dynamics of fluorinated compounds in research and industry.
Fluorination Reactions Automation
The compound can be used in the Automation of Fluorination Reactions , streamlining the process of introducing fluorine into other molecules . This is beneficial for large-scale production where consistency and efficiency are critical.
Medicinal Chemistry
In Medicinal Chemistry , the trifluoromethyl group is often used to improve the metabolic stability and bioavailability of drug candidates . The compound’s structure makes it a valuable precursor in the synthesis of more complex medicinal agents.
Polymer Chemistry
Lastly, in Polymer Chemistry , the azide group of this compound can initiate polymerization reactions or be used to modify existing polymers . This enables the creation of polymers with specific functionalities, which is important for developing new materials with tailored properties.
Propriétés
IUPAC Name |
1-(azidomethyl)-2,5-difluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5N3/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-15-16-14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAVRMBCUIDUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



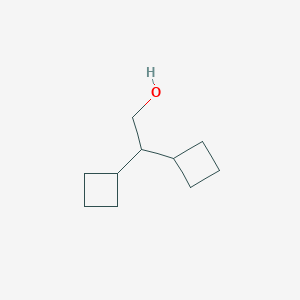

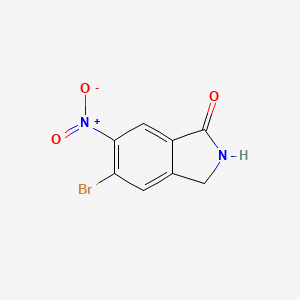

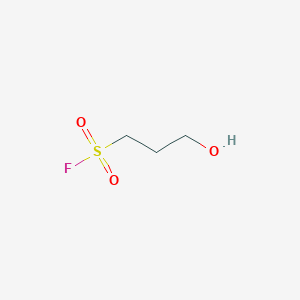

![1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride](/img/structure/B1382838.png)
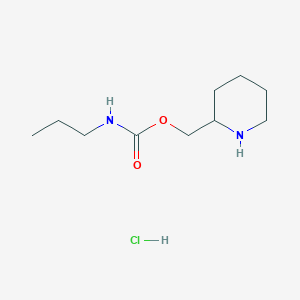
![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride](/img/structure/B1382841.png)
![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)
